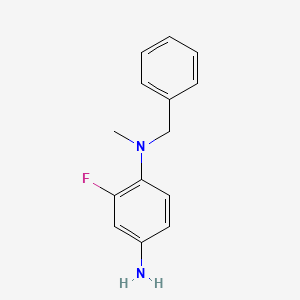

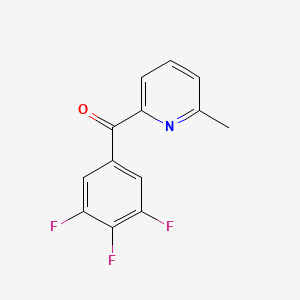

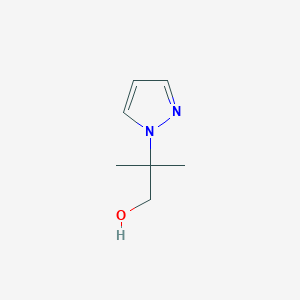

![molecular formula C13H20ClNO3 B1452919 3-[甲基(3-苯氧丙基)氨基]丙酸盐酸盐 CAS No. 132424-09-0](/img/structure/B1452919.png)

3-[甲基(3-苯氧丙基)氨基]丙酸盐酸盐

描述

Chemical Reactions Analysis

The specific chemical reactions involving 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride are not detailed in the search results. As a chemically synthesized compound, it is likely involved in various chemical reactions during its synthesis.Physical and Chemical Properties Analysis

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 273.76 g/mol .科学研究应用

白三烯 A4 水解酶的抑制

该化合物是人重组白三烯 A4 水解酶的有效抑制剂,该酶对于白三烯 A4 转换为白三烯 B4 至关重要,白三烯 B4 是炎症反应中的介质 . 它已显示出抑制环氧化物水解酶和氨基肽酶活性的有效性,其Ki值分别为 23 和 27 nM .

抗炎应用

由于其对白三烯 B4 生成的抑制作用,该化学物质在治疗炎症性疾病方面具有潜在的应用价值。 它已在动物模型中进行测试,例如离子载体诱导的腹膜类花生酸生成的大鼠模型,其中它有效地减少了白三烯 B4,而不会影响其他类花生酸 .

药效学

该化合物表现出长的药效学半衰期,这从其在单次口服剂量后抑制小鼠中白三烯 B4 生成长达 24 小时的能力可以看出。 这表明它在临床环境中可能实现每天一次的给药 .

皮肤渗透

在大鼠反向被动皮肤阿图斯模型中,口服预处理该化合物阻断了白三烯 B4 的生成,证明了该药物很好地渗透到皮肤中,这对局部治疗应用至关重要 .

预防水肿

该化合物在口服或局部给药时,在小鼠中显示出预防花生四烯酸诱导的耳水肿的功效。 这表明它在与水肿和肿胀相关的疾病中具有潜在的应用价值 .

单异构体酞菁的合成

它用于合成和表征单异构体酞菁,这些化合物在材料科学中具有应用,特别是在创造新型光动力学治疗剂方面 .

热物理性质研究

该化合物的热物理性质在关注纯化合物(尤其是有机化合物)的研究中具有意义。 这些数据对于理解该化合物在各种条件下的行为至关重要 .

作用机制

Target of Action

The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .

Mode of Action

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .

Biochemical Pathways

The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .

Pharmacokinetics

The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .

Result of Action

The inhibition of Leukotriene B4 production by 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .

生化分析

Biochemical Properties

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the conversion of leukotriene A4 to leukotriene B4 . This interaction is significant as leukotriene B4 is a potent inflammatory mediator. The compound’s inhibition of leukotriene A4 hydrolase suggests its potential use in managing inflammatory conditions. Additionally, 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride interacts with other biomolecules, including proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of leukotriene A4 hydrolase affects the production of leukotriene B4, thereby modulating inflammatory responses at the cellular level . This compound also impacts cell function by altering the expression of genes involved in inflammation and immune responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of leukotriene A4 hydrolase, inhibiting its enzymatic activity . This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of this inflammatory mediator. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of leukotriene A4 hydrolase, with higher doses leading to more significant inhibition . At high doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by transport proteins, which influence its localization and accumulation in specific tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and therapeutic potential

属性

IUPAC Name |

3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUOGFFXUDEPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

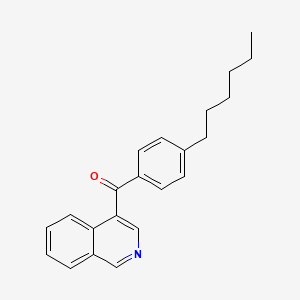

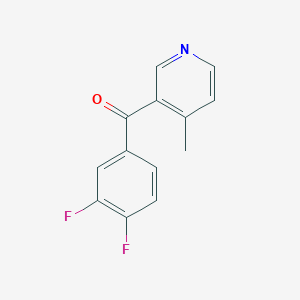

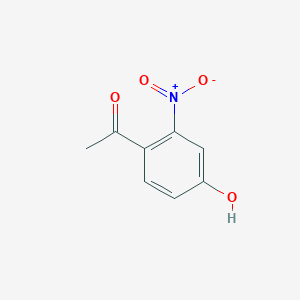

![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)

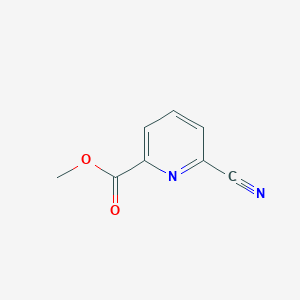

![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)